1-Benzofuran-5,7-diamine
Description
Structure
3D Structure
Properties
CAS No. |
705928-15-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-benzofuran-5,7-diamine |
InChI |
InChI=1S/C8H8N2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,9-10H2 |
InChI Key |
QCXXMAWFDWPJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)N)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Benzofuran 5,7 Diamine and Its Advanced Derivatives
Strategic Retrosynthetic Analysis of the 1-Benzofuran-5,7-diamine Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections involve the amine functionalities and the formation of the heterocyclic furan (B31954) ring.
A primary and highly effective strategy is to disconnect the carbon-nitrogen bonds of the two amine groups. This transformation, known as a functional group interconversion (FGI), leads to the precursor 5,7-dinitro-1-benzofuran . This intermediate is strategic because the selective reduction of nitro groups to amines is a well-established and high-yielding transformation in organic synthesis. researchgate.net
Further deconstruction of the 5,7-dinitro-1-benzofuran intermediate involves breaking the furan ring. Two common bond disconnections are considered:
C-O bond disconnection (Path A): This leads to a substituted phenol and an alkyne component. Specifically, cleavage of the C7a-O bond suggests an intramolecular cyclization of a precursor like 1-(2-hydroxy-3,5-dinitrophenyl)ethanone or a related derivative. This approach builds the furan ring onto a pre-functionalized benzene (B151609) ring.
C-C bond disconnection (Path B): Cleavage of the C2-C3 bond, often achieved through strategies like Sonogashira coupling followed by cyclization, points to a 2-halo-4,6-dinitrophenol and a terminal alkyne as key starting materials.
This analysis reveals that the most convergent approach involves the initial synthesis of a suitably substituted benzene ring (e.g., a dinitrophenol derivative) followed by the construction of the furan ring and, finally, the reduction of the nitro groups to the target diamine.
Convergent and Divergent Synthesis Approaches for the Core Structure
Building upon the retrosynthetic analysis, the forward synthesis can be approached through various convergent and divergent strategies to assemble the this compound core.
The formation of the benzofuran (B130515) ring is the pivotal step in the synthesis. Annulation, the process of building a new ring onto an existing one, can be achieved through several powerful cyclization reactions. nih.gov
Transition metal catalysis offers a versatile and efficient toolkit for the construction of the benzofuran nucleus. Palladium and copper catalysts are particularly prominent in these transformations. nih.govacs.org A common strategy involves the coupling of an ortho-halophenol with an alkyne, followed by an intramolecular cyclization.
Palladium-Catalyzed Synthesis: The Sonogashira cross-coupling reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl halide. In the context of synthesizing the 5,7-dinitro-1-benzofuran precursor, a 2-halo-4,6-dinitrophenol can be coupled with an alkyne like trimethylsilylacetylene. The subsequent palladium-catalyzed or copper-catalyzed cyclization of the resulting ortho-alkynylphenol intermediate yields the benzofuran ring. organic-chemistry.orgnih.gov Tandem protocols where the coupling and cyclization occur in a single pot have been developed to improve efficiency. nih.govacs.org
Copper-Catalyzed Synthesis: Copper catalysts are also highly effective for synthesizing benzofurans, often providing a more cost-effective alternative to palladium. Copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones is a viable route. nih.govacs.org For the target molecule, this would involve the cyclization of a 1-(2-halo-3,5-dinitrophenyl)ethanone derivative. The enolate of the ketone displaces the halide on the aromatic ring to form the C7a-O bond, completing the furan ring system.
Table 1: Selected Metal-Catalyzed Methods for Benzofuran Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | o-Halophenol, Terminal Alkyne | Sonogashira Coupling / Cyclization | |
| [Pd(η³-C₃H₅)Cl]₂ | o-Halophenol, Alkyne | One-Pot Coupling and Cyclization | nih.gov |
| CuI / Base | o-Alkynylphenol | Intramolecular Cyclization | researchgate.net |
While metal-catalyzed reactions are powerful, concerns about cost and metal contamination have driven the development of metal-free alternatives. Hypervalent iodine reagents can mediate the oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org Organocatalytic methods, employing small organic molecules as catalysts, have also emerged for the enantioselective construction of complex benzofuran-containing scaffolds, demonstrating the versatility of non-metallic approaches. nih.govdntb.gov.ua For the synthesis of the 5,7-disubstituted scaffold, a base-mediated intramolecular cyclization of a suitable precursor, such as a 2-(2-hydroxy-3,5-dinitrophenyl)acetonitrile derivative, represents a potential metal-free pathway.
The introduction of the amine groups at the C5 and C7 positions is the final key transformation. Direct amination of the benzofuran ring is challenging due to regioselectivity issues. Therefore, the most reliable and widely used method is the reduction of nitro group precursors, which are installed on the benzene ring prior to or after the furan ring formation.
The conversion of the 5,7-dinitro-1-benzofuran intermediate to This compound is a critical step. The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, and numerous methods are available to achieve this with high efficiency. researchgate.net
Catalytic Hydrogenation: This is one of the cleanest and most effective methods. The dinitro compound is hydrogenated in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, often used with hydrogen gas in a solvent like ethanol or ethyl acetate. researchgate.net This method typically proceeds with high yield and produces water as the only byproduct.
Metal-Acid Reductions: Classic methods using a metal in acidic media are also highly effective. A combination of tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) is frequently used. Another common reagent is tin(II) chloride (SnCl₂), which offers milder conditions.
The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups if present in more complex derivatives.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent(s) | Typical Conditions | Advantages |
|---|---|---|
| H₂, Pd/C | Ethanol or Ethyl Acetate, RT-50°C | High yield, clean byproducts (H₂O) |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild, good functional group tolerance |
| Fe / HCl | Ethanol / H₂O, Reflux | Inexpensive, effective |
Introduction of Amine Functionalities (Selective Amination)
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic Aromatic Substitution (SNAr) presents a powerful strategy for the introduction of amine functionalities onto an aromatic core. In the context of this compound synthesis, this approach would typically involve a benzofuran scaffold activated by electron-withdrawing groups (EWGs) at positions ortho and/or para to a leaving group.
A hypothetical SNAr pathway could commence with a precursor such as 5,7-dinitro-1-benzofuran or 5,7-dihalo-1-benzofuran. The strong electron-withdrawing nature of the nitro groups would highly activate the C5 and C7 positions towards nucleophilic attack. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, would lead to the displacement of the leaving groups to form the desired diamine. The final step would involve the reduction of the nitro groups to amines. Palladium-catalyzed reactions have also been shown to be effective for nucleophilic substitution on benzofuran derivatives. researchgate.net
Key reaction steps could include:
Nitration/Halogenation: Introduction of activating groups (e.g., -NO2) or leaving groups (e.g., -Cl, -Br) at the 5 and 7 positions of the benzofuran ring.
Nucleophilic Substitution: Reaction with a nucleophile (e.g., NH3, R-NH2) under suitable conditions, often requiring heat or catalysis.
Reduction (if starting with nitro groups): Conversion of the nitro groups to the final amine functionalities, typically using standard reducing agents like H2/Pd-C or SnCl2.
Challenges in this approach include controlling regioselectivity during the initial functionalization and managing the reactivity of the intermediates.
| Precursor | Reagents | Product | Notes |
| 5,7-Dinitro-1-benzofuran | 1. Amine source (e.g., NH3) 2. Reducing agent (e.g., H2/Pd-C) | This compound | The nitro groups act as powerful activating groups for the SNAr reaction. |
| 5,7-Dihalo-1-benzofuran | Amine source, Pd-catalyst | This compound | Requires catalytic activation for less activated substrates. researchgate.net |
Multi-component Reaction Architectures for Integrated Synthesis
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and molecular complexity. researchgate.net These one-pot procedures are highly valuable for constructing complex scaffolds like functionalized benzofurans. researchgate.netnih.gov
For the synthesis of this compound derivatives, an MCR could be designed to assemble the core structure in a single step from simple precursors. For instance, a one-pot synthesis could involve the reaction of an appropriately substituted o-hydroxy aldehyde, an amine, and an alkyne, catalyzed by a transition metal like copper. nih.govacs.org A five-component reaction involving a Ugi-azide reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been described for synthesizing highly substituted benzofurans, demonstrating the power of MCRs to create six new bonds in one operation.
A potential MCR strategy for a this compound derivative could involve:
A 2-hydroxy-4,6-diaminobenzaldehyde derivative as the phenolic component.
A primary or secondary amine.
A terminal alkyne.
A catalyst system, such as copper iodide. nih.gov
This approach allows for the rapid generation of a library of derivatives by varying the amine and alkyne components.
| Reaction Type | Components | Catalyst | Key Features |
| Copper-Catalyzed One-Pot Synthesis | o-hydroxy aldehydes, amines, alkynes | Copper Iodide (CuI) | Environmentally benign approach, can be performed in deep eutectic solvents. acs.org |
| Palladium/Copper-Catalyzed Five-Component Reaction | Aldehyde, amine, isocyanide, TMS-azide, 2-iodophenol | Pd/Cu | High bond-forming efficiency, creates highly complex tetrazole-benzofuran hybrids. |
| Scandium-Triflate-Catalyzed [4+1] Cycloaddition | o-quinone methides, isocyanide | Sc(OTf)3 | Efficient synthesis of amino-substituted benzofurans. nih.gov |
Synthesis of Functionalized this compound Derivatives
Chemoselective Functionalization at Amine Centers
The presence of two distinct amine groups at the C5 and C7 positions of the this compound core offers opportunities for chemoselective functionalization. The electronic environment of these two positions is different, which may lead to differences in the nucleophilicity of the corresponding amino groups. This inherent difference can be exploited to achieve selective monofunctionalization or to introduce different functional groups at each position.
Standard amine derivatization reactions can be employed, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. By carefully controlling the stoichiometry (e.g., using one equivalent of the acylating agent at low temperatures), it may be possible to selectively acylate the more reactive amine.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Protecting group strategies can also be employed to achieve selective functionalization. For example, one amine group could be selectively protected (e.g., as a carbamate), allowing the other amine to be functionalized, followed by deprotection.
Regioselective Functionalization of the Benzofuran Core
Further functionalization of the this compound skeleton can be achieved through reactions on the benzofuran core itself. The regioselectivity of these reactions, particularly electrophilic aromatic substitution, is governed by the directing effects of the fused furan ring and the powerful electron-donating amino groups.
The amino groups are strong activating, ortho-, para-directing groups. The oxygen of the furan ring also directs electrophiles. Computational studies on benzofuran indicate that electrophilic attack is generally preferred on the five-membered ring. pixel-online.net However, the strong activation by the 5,7-diamino substituents will likely direct electrophiles to the benzene ring. The most probable positions for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation) would be the C4 and C6 positions, which are ortho to one amino group and para to the other.
Transition metal-catalyzed C-H activation and functionalization reactions provide modern and efficient alternatives for introducing substituents with high regioselectivity. kaist.ac.kr For example, ruthenium-catalyzed C-H alkenylation and aerobic annulation have been used to synthesize 2,3-diarylbenzofuran-4-carboxylic acids from m-hydroxybenzoic acids and alkynes. Similar strategies could potentially be adapted for the selective functionalization of the this compound core.
Asymmetric Synthesis Approaches to Chiral Derivatives
The development of asymmetric methods to synthesize chiral benzofuran derivatives is a significant area of research, as chirality is often a key determinant of biological activity. zendy.io While direct asymmetric synthesis of this compound has not been extensively reported, several strategies developed for the broader benzofuran class can be adapted.
Catalytic Asymmetric Strategies:
Enantioselective Cyclization: Chiral catalysts can be used to control the stereochemistry during the formation of the benzofuran ring or a fused ring system. For example, chiral squaramide catalysts have been successfully employed in asymmetric [4+2] cyclization reactions of azadienes and azlactones to afford benzofuran-fused heterocycles with excellent diastereoselectivity and enantioselectivity. acs.org
Asymmetric Functionalization: Chiral centers can be introduced by the enantioselective addition of substituents to the benzofuran core. Chiral guanidine and squaramide catalysts have been used for asymmetric [4+1] cyclizations and Michael additions involving benzofuran-derived azadienes. researchgate.net
Sequential C-H Functionalization: An enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved using a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov
These methods typically rely on bifunctional catalysts (e.g., quinine-derived urea) that can activate both the substrate and the reagent to control the stereochemical outcome of the reaction.
| Catalytic System | Reaction Type | Chiral Product | Stereoselectivity |
| Chiral Squaramide | [4+2] Cyclization | Benzofuran-fused N-heterocycles | up to >20:1 dr, up to 99% ee acs.org |
| Chiral Guanidine | [4+1] Cyclization | Spirooxindoles | up to >95:5 dr, up to 94:6 er researchgate.net |
| Quinine-derived Urea | [3+2] Annulation | Spiro[benzofuran-pyrrolidine]indolinediones | up to >20:1 dr, up to 99:1 er |
| Rhodium / Palladium Catalysis | Sequential C-H Functionalization | 2,3-Dihydrobenzofurans | High enantioselectivity nih.gov |
Sustainable and Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of benzofurans is essential for developing environmentally responsible and economically viable processes. Key aspects include the use of catalysis, the reduction of waste, and the use of sustainable resources. elsevier.es
Key Green Chemistry Approaches:
Catalysis: The use of catalysts, particularly transition metals like palladium, copper, and ruthenium, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions than stoichiometric methods. nih.govelsevier.es
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot and multi-component reactions are prime examples of atom-economical processes that minimize waste by avoiding the isolation of intermediates. nih.gov
Benign Solvents and Conditions: Efforts are being made to replace hazardous organic solvents with greener alternatives. This includes the use of water, supercritical fluids, or eco-friendly deep eutectic solvents (DES) like choline chloride-ethylene glycol. nih.govacs.org In some cases, catalyst-free syntheses have been developed, further reducing the environmental impact. nih.gov
Renewable Feedstocks: Whenever possible, synthetic routes should start from renewable materials. For example, the synthesis of a benzofuran derivative has been demonstrated starting from vanillin, a well-known natural product. elsevier.es
Mechanosynthesis: Mechanical milling in the absence of bulk solvents (mechanochemistry) is an emerging green technique that can lead to the formation of novel organometallic polymers based on benzofuran structures, reducing solvent waste and sometimes enabling different reaction pathways. mdpi.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.
Process Optimization and Scalability Considerations for Research Applications
The synthesis of this compound and its derivatives for research applications necessitates a focus on methodologies that are not only efficient but also amenable to process optimization and scaling from milligram to gram quantities. A common and practical approach for preparing this diamino compound in a laboratory setting involves a two-step sequence: the dinitration of a benzofuran precursor followed by the reduction of the resulting dinitro compound. This section outlines key considerations for optimizing this process and ensuring its scalability for research needs.
A plausible synthetic route commences with the nitration of a suitable benzofuran substrate to yield 5,7-dinitrobenzofuran. This intermediate is then subjected to a reduction step to afford the target this compound. The optimization of this sequence is critical for achieving high yields and purity, which are paramount for subsequent research applications.
Reaction Scheme: Step 1: Dinitration Benzofuran → 5,7-Dinitrobenzofuran
Step 2: Reduction 5,7-Dinitrobenzofuran → this compound
Process Optimization
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key areas for optimization include the choice of reagents, catalysts, solvent systems, reaction temperature, and duration.
For the reduction of the 5,7-dinitrobenzofuran intermediate, catalytic hydrogenation is a widely employed and effective method. Several catalytic systems can be utilized, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being common choices. The selection of the catalyst can be critical, especially when the substrate contains other functional groups that might be sensitive to reduction. For instance, in cases where the benzofuran ring has halogen substituents, Pt/C may be preferred to minimize dehalogenation researchgate.net.
The choice of the hydrogen source is another important parameter. While gaseous hydrogen is effective, transfer hydrogenation using donors like 1,4-cyclohexadiene offers a safer and more convenient alternative for laboratory-scale reactions, often with rapid reaction times, especially when combined with microwave heating researchgate.net. Formic acid can also serve as a hydrogen donor in the presence of a suitable catalyst .
Solvent selection plays a crucial role in both the reaction rate and the ease of product isolation. Alcohols such as ethanol or methanol are frequently used for catalytic hydrogenations. Optimization studies often involve screening a range of solvents to find the one that provides the best balance of solubility for the starting material and catalyst activity.
Key Optimization Parameters for the Reduction of 5,7-Dinitrobenzofuran:
| Parameter | Considerations for Optimization | Potential Impact |
| Catalyst | Screening of different catalysts (e.g., Pd/C, Pt/C, Raney Nickel). Optimization of catalyst loading (mol%). | Catalyst choice affects reaction rate, selectivity, and potential side reactions. Lowering catalyst loading can reduce costs. |
| Hydrogen Source | Comparison between H₂ gas and transfer hydrogenation agents (e.g., formic acid, 1,4-cyclohexadiene). Optimization of the equivalents of the transfer agent. | Transfer hydrogenation can offer safety and handling advantages in a lab setting. |
| Solvent | Evaluation of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) for substrate solubility and catalyst performance. | The solvent can influence reaction kinetics and the ease of product purification. |
| Temperature | Optimization of the reaction temperature to ensure a reasonable reaction rate without promoting side reactions. | Higher temperatures can increase the reaction rate but may lead to catalyst deactivation or undesired byproducts. |
| Reaction Time | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | Incomplete reactions lead to lower yields, while unnecessarily long reaction times can result in product degradation. |
Scalability Considerations for Research Applications
Scaling up the synthesis of this compound from a few milligrams to several grams for extensive research purposes introduces a new set of challenges that must be addressed to maintain efficiency, safety, and product quality.
One of the primary concerns when scaling up the reduction of nitro compounds is the exothermic nature of the reaction acsgcipr.org. What might be easily managed on a small scale can lead to a dangerous temperature increase in a larger reaction vessel. Therefore, careful control of the addition rate of reagents and efficient heat dissipation are critical. For larger-scale preparations, a batch-wise addition of the reducing agent or the nitro compound may be necessary.
The efficiency of mixing is another factor that becomes more critical upon scale-up. Inadequate stirring can lead to localized "hot spots" and uneven reaction progress. The choice of the reaction vessel and the type of mechanical stirrer should be appropriate for the intended scale.
Purification of the final product, this compound, also requires careful consideration for scalability. While flash column chromatography is a standard purification technique in a laboratory setting, it can become cumbersome and solvent-intensive for larger quantities youtube.com. The basic nature of the diamine product can lead to strong interactions with silica gel, potentially causing band tailing and reduced separation efficiency biotage.com. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier like triethylamine or ammonia biotage.com.
For gram-scale purifications, alternative methods such as recrystallization or distillation (if the compound is thermally stable) should be explored as they are generally more scalable and cost-effective than chromatography youtube.com. The choice of a suitable recrystallization solvent system is crucial for obtaining a high-purity product with good recovery.
Challenges and Strategies in Scaling Up for Research:
| Challenge | Strategy |
| Exothermic Reaction | Implement controlled addition of reagents, ensure efficient cooling and stirring, and consider using a reaction calorimeter for larger scales to assess heat flow acsgcipr.org. |
| Catalyst Handling and Recovery | For catalytic hydrogenations, ensure proper techniques for handling pyrophoric catalysts (if applicable). Investigate methods for catalyst filtration and potential reuse to improve cost-effectiveness. |
| Work-up and Isolation | Develop a robust work-up procedure that is easily scalable. This may involve extraction with appropriate solvents and washing steps to remove impurities. |
| Purification | Transition from chromatographic purification to crystallization for larger quantities. This involves screening for suitable solvent systems to achieve high purity and yield. |
| Product Stability | Aromatic amines can be susceptible to oxidation. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to ensure its long-term stability for research use. |
By systematically addressing these process optimization and scalability considerations, researchers can develop a robust and reliable method for the synthesis of this compound, ensuring a consistent supply of this valuable compound for their scientific investigations.
Advanced Chemical Reactivity and Derivatization Pathways of 1 Benzofuran 5,7 Diamine
Reactivity at the Amine Functionalities
The presence of two primary aromatic amine groups at the C5 and C7 positions makes these sites the primary centers for nucleophilic reactivity. These groups readily participate in a variety of classical amine reactions, enabling the construction of more complex molecular scaffolds.
The lone pairs of electrons on the nitrogen atoms of the 5,7-diamine make them potent nucleophiles, readily attacking a range of electrophilic carbon centers. These reactions provide a straightforward means to introduce new functional groups and extend the molecular framework.
Acylation: 1-Benzofuran-5,7-diamine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding N,N'-diacylated derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are generally stable and can serve as precursors for the synthesis of polymers or other functional materials. researchgate.net
Alkylation: The amine groups can be alkylated using alkyl halides. nih.gov Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, tri-, or even tetra-alkylated products can be formed at each nitrogen atom, although exhaustive alkylation can be challenging due to steric hindrance.
Arylation: Aryl halides can be coupled with the diamine, typically through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to yield N,N'-diarylated products.
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride (CH₃COCl) | N,N'-diacetyl (Amide) |
| Alkylation | Methyl iodide (CH₃I) | N,N'-dimethyl (Amine) |
| Arylation | Phenyl bromide (C₆H₅Br) | N,N'-diphenyl (Amine) |
Aromatic primary amines are classic precursors for the synthesis of diazonium salts, which are versatile intermediates in organic synthesis, particularly for the formation of azo compounds. chemguide.co.uk The treatment of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid) at low temperatures leads to the formation of a bis-diazonium salt. dtic.mil
This intermediate is typically unstable and is used directly in subsequent reactions. The bis-diazonium salt can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. chemguide.co.uk This reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling partner, resulting in the formation of highly colored bis-azo compounds. researchgate.net These products contain two azo (-N=N-) linkages, which bridge the benzofuran (B130515) core to two other aromatic systems, and are of interest as dyes and pigments. chemguide.co.uk
| Step | Reagent(s) | Intermediate/Product | Key Functional Group |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 1-Benzofuran-5,7-bis(diazonium) chloride | Diazonium salt (-N₂⁺) |
| Azo Coupling | Phenol (C₆H₅OH) | Bis-azo dye | Azo group (-N=N-) |
The nucleophilic nature of the amine groups facilitates condensation reactions with carbonyl compounds to yield imine and amide derivatives.
Imine Formation: The diamine reacts with aldehydes or ketones in a condensation reaction to form bis-imines, also known as Schiff bases. nih.gov This reaction is typically reversible and may require the removal of water to drive it to completion. The resulting imines can be used as ligands for metal complexes or can be reduced to form the corresponding secondary amines.
Amide Formation: As discussed in the acylation section, amides are readily formed by reaction with carboxylic acid derivatives. Direct condensation with carboxylic acids is also possible using coupling agents (e.g., dicyclohexylcarbodiimide, DCC) to facilitate the removal of water. The formation of polyamides can be achieved by reacting this compound with diacyl chlorides, leading to polymers with the benzofuran moiety incorporated into the backbone. researchgate.netresearchgate.net
The 1,3-orientation of the two amine groups on the benzene (B151609) ring makes this compound an ideal substrate for cyclocondensation reactions. By reacting with molecules containing two electrophilic centers (1,2- or 1,3-dielectrophiles), new heterocyclic rings can be fused onto the benzofuran scaffold. nih.gov
For example, reaction with β-dicarbonyl compounds (such as acetylacetone (B45752) or diethyl malonate) can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the benzofuran system. Similarly, reaction with 1,2-dicarbonyl compounds (like glyoxal) can yield fused six-membered diazine rings. researchgate.net These reactions significantly increase the structural complexity of the molecule and are a key strategy for synthesizing novel polycyclic heterocyclic systems. nih.gov
| Dielectrophile Reagent | Example | Resulting Fused Ring System |
| 1,2-Dicarbonyl | Glyoxal (OHC-CHO) | Fused Dihydropyrazine |
| β-Dicarbonyl | Acetylacetone | Fused Dimethyldiazepine |
| α,β-Unsaturated Carbonyl | Acrolein | Fused Dihydropyrimidine |
Electrophilic and Nucleophilic Reactivity of the Benzofuran Moiety
Electrophilic aromatic substitution (EAS) on the benzofuran ring system is complex due to the presence of two interconnected aromatic rings and the strong directing effects of the substituents.
Inherent Reactivity of Benzofuran: In an unsubstituted benzofuran molecule, the furan (B31954) ring is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. pixel-online.net The attack generally occurs preferentially at the C2 or C3 position, as the resulting carbocation intermediate (a sigma complex) can be stabilized by resonance involving the oxygen atom. stackexchange.com
Influence of Diamine Substituents: The two amine groups at positions 5 and 7 are powerful activating, ortho-, para-directing groups. msu.edu Their combined influence strongly activates the benzene portion of the molecule. The 5-NH₂ group directs electrophiles to the C4 (ortho) and C6 (para) positions. The 7-NH₂ group directs to the C6 (ortho) position.
Predicted Regioselectivity: The directing effects of the two amino groups are reinforcing, strongly favoring substitution at the C6 position. msu.edu The C4 position is also activated, but to a lesser extent. Consequently, there is a competition between electrophilic attack at the highly activated C4 and C6 positions of the benzene ring and the inherently reactive C2/C3 positions of the furan ring. Given the potent activating power of two amino groups, electrophilic substitution is expected to occur preferentially on the benzene ring at the C6 position, and potentially the C4 position, over the furan ring.
| Reaction | Electrophile | Predicted Major Substitution Position(s) |
| Nitration | NO₂⁺ | C6, C4 |
| Halogenation | Br⁺ / Cl⁺ | C6, C4 |
| Friedel-Crafts Acylation | R-C=O⁺ | C6, C4 |
| Sulfonation | SO₃ | C6, C4 |
Nucleophilic Aromatic Substitution on Activated Sites
The structure of this compound, featuring two powerful electron-donating amino (-NH₂) groups on the benzene ring, renders the aromatic system highly electron-rich. Consequently, the molecule is strongly activated for electrophilic aromatic substitution but significantly deactivated for classical nucleophilic aromatic substitution (SₙAr). Standard SₙAr reactions require the presence of potent electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the amino groups would destabilize such an intermediate, making a direct displacement of a leaving group by a nucleophile thermodynamically unfavorable.
However, derivatization of the amino groups can radically alter this reactivity, enabling nucleophilic substitution to proceed. A primary pathway involves the conversion of the diamine into a bis(diazonium) salt. This transformation is typically achieved by treating the diamine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. The resulting diazonium groups (-N₂⁺) are among the most effective leaving groups in aromatic chemistry due to the highly favorable formation of stable dinitrogen gas (N₂).
The bis(diazonium) salt of 1-benzofuran can then react with a wide array of nucleophiles to yield 5,7-disubstituted benzofuran derivatives. This process, known as the Sandmeyer reaction (for copper-catalyzed substitutions) or related transformations, allows for the introduction of various functionalities that are otherwise difficult to incorporate.
Table 1: Representative Nucleophilic Substitution Reactions via Diazonium Salt Intermediate This table presents hypothetical but chemically plausible transformations based on established reactivity patterns for aromatic diazonium salts.
| Entry | Nucleophile (Reagent) | Product | Reaction Type |
|---|---|---|---|
| 1 | CuCl / HCl | 5,7-Dichloro-1-benzofuran | Sandmeyer |
| 2 | CuBr / HBr | 5,7-Dibromo-1-benzofuran | Sandmeyer |
| 3 | CuCN / KCN | 1-Benzofuran-5,7-dicarbonitrile | Sandmeyer |
| 4 | KI | 5,7-Diiodo-1-benzofuran | Direct Displacement |
| 5 | H₂O / H₂SO₄, Δ | 1-Benzofuran-5,7-diol | Hydrolysis |
The regioselectivity of these reactions is predetermined by the initial positions of the amino groups at C5 and C7. The mechanism does not involve a Meisenheimer intermediate but rather proceeds through either a radical pathway or the formation of an aryl cation, depending on the specific reaction conditions and nucleophile used.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize this compound in reactions like the Suzuki-Miyaura or Sonogashira coupling, it must first be converted into a suitable substrate, typically a dihalide or ditriflate. This preparatory step is crucial as the C-H bonds of the diamine are not reactive under standard cross-coupling conditions, and the amino groups can interfere with the catalyst.
A plausible synthetic route would involve:
Protection of the amino groups: The reactive N-H bonds are typically protected, for example, by acetylation to form the corresponding diacetamide. This prevents side reactions and modulates the directing effects of the nitrogen atoms.
Halogenation: The protected diamine is then subjected to halogenation. Due to the activating nature of the protected amino groups, halogenation (e.g., with Br₂ or I₂) would be directed to the ortho and para positions. For the 5,7-disubstituted system, the C4 and C6 positions are the most likely sites of halogenation.
Cross-Coupling: The resulting dihalo-diaminobenzofuran derivative can then be used in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. A hypothetical 4,6-dibromo-1-benzofuran-5,7-diamine derivative could be coupled with various aryl- or vinylboronic acids to synthesize complex polyaromatic or styrenated systems. The reaction is tolerant of many functional groups, although protection of the amines is still recommended.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to arylalkynes. Using a dihalogenated this compound derivative, two alkyne units can be introduced, leading to the formation of highly conjugated systems of interest in materials science. Both copper-catalyzed and copper-free conditions have been extensively developed for this transformation.
Table 2: Hypothetical Cross-Coupling Reactions of a Dihalogenated this compound Derivative This table illustrates potential cross-coupling transformations of a hypothetical substrate, 4,6-Dibromo-N⁵,N⁷-diacetyl-1-benzofuran-5,7-diamine.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4,6-Diphenyl derivative |
| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4,6-Di(thiophen-2-yl) derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4,6-Bis(phenylethynyl) derivative |
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not available, the underlying principles of the aforementioned transformations are well-established through extensive experimental and computational research on analogous systems.
Reaction Pathway Elucidation
The catalytic cycles for Suzuki-Miyaura and Sonogashira couplings are central to understanding their pathways. Both are generally understood to proceed through a sequence of three primary steps involving a palladium catalyst:
Transmetalation: The organic group from the coupling partner is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this involves the organoboron species, a process facilitated by a base. In the Sonogashira reaction, a copper acetylide (formed from the terminal alkyne and a Cu(I) co-catalyst) transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
For nucleophilic substitution via a diazonium salt, the pathway is non-catalytic and depends on the reagents. Copper-catalyzed Sandmeyer reactions are believed to proceed through a single-electron transfer (SET) mechanism involving radical intermediates. In contrast, reactions like fluorination (Schiemann reaction) or hydrolysis often proceed via the formation of an unstable aryl cation after the loss of N₂.
Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the energetics of cross-coupling reaction mechanisms.
Oxidative Addition: The transition state for oxidative addition is the highest point on the Gibbs free energy profile for many cross-coupling reactions, confirming its role as the rate-limiting step. The energy barrier is influenced by the nature of the halide (I > Br > Cl), the electron density on the aryl halide, and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst.
Transmetalation: The transition state of this step can be complex. In the Suzuki reaction, the base plays a critical role in forming an "ate" complex with the boronic acid, which is more nucleophilic and facilitates the transfer to the palladium center.
Reductive Elimination: This step is typically fast and highly exothermic. The transition state involves the two organic ligands moving into a cis orientation on the palladium center before the C-C bond is formed.
Table 3: Summary of Mechanistic Steps and Influencing Factors
| Step | Key Transformation | Common Rate-Limiting Step? | Key Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | Yes | Halide (X), Ligand (L), Solvent, Electron density of R |
| Transmetalation | R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X | Sometimes | Base, Nature of M (B, Sn, Cu-acetylide), Solvent |
Stereochemical Outcome Determinants
The stereochemical outcomes of these reactions are generally well-defined:
Nucleophilic Aromatic Substitution: As the reaction occurs at an sp²-hybridized carbon of an achiral aromatic ring, no new stereocenters are formed on the benzofuran core itself.
Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura and Sonogashira reactions ensure the retention of configuration for stereocenters on the coupling partners. For example, if a vinyl boronic acid or a vinyl halide with a defined E or Z geometry is used, that geometry is preserved in the final coupled product. Since the benzofuran substrate is planar, the primary stereochemical considerations arise from chirality present in the side chains being introduced. For the synthesis of 3-substituted aminobenzofuranones, diastereomers can be formed, which in some cases can be separated by chromatography.
Theoretical and Computational Chemistry Studies of 1 Benzofuran 5,7 Diamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Benzofuran-5,7-diamine, such studies would provide critical insights into its stability, electronic properties, and potential for chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.
A hypothetical data table for the optimized geometry of this compound, as would be derived from DFT calculations, is presented below to illustrate the expected output of such a study.
Interactive Data Table: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Value (Å or °) |
| C2-O1 Bond Length | Data not available |
| C7a-C7 Bond Length | Data not available |
| N5-H Bond Length | Data not available |
| C3a-C7a-C7 Angle | Data not available |
| C5-N5-H Angle | Data not available |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability.
A future FMO analysis of this compound would likely reveal the influence of the two amino groups on the electron distribution and energy levels of the frontier orbitals compared to the unsubstituted benzofuran (B130515) core. The amino groups are strong electron-donating groups, which would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
Interactive Data Table: Predicted FMO Properties for this compound (Illustrative)
| Property | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The values in this table are placeholders and would need to be determined through actual FMO analysis.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an ESP map would highlight the electron-rich regions, likely centered around the nitrogen atoms of the amino groups and the oxygen atom of the furan (B31954) ring, indicating these as probable sites for electrophilic attack. Conversely, electron-deficient regions would indicate sites susceptible to nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Localization and Energy Barrier Calculation
To understand the mechanism of a chemical reaction, it is essential to identify the transition state(s) involved. Computational methods can be used to locate the geometry of these high-energy structures and calculate the activation energy barrier. For reactions involving this compound, such as electrophilic substitution, these calculations would be critical in predicting the feasibility and rate of the reaction, as well as the regioselectivity of the products.
Solvent Effects in Computational Simulations
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly using a polarizable continuum model (PCM). For this compound, simulations including solvents would provide a more realistic prediction of its behavior in a chemical reaction, accounting for solute-solvent interactions such as hydrogen bonding.
Conformational Analysis and Intramolecular Interactions
Computational chemistry provides powerful tools to investigate the three-dimensional structure and internal dynamics of molecules like this compound. Conformational analysis of this compound would primarily focus on the orientation of the amino (-NH₂) groups relative to the benzofuran ring system. The rotation around the C-N bonds of the amino groups at positions 5 and 7 represents the main conformational flexibility of the molecule.
Theoretical calculations, such as Density Functional Theory (DFT), would be employed to determine the potential energy surface of the molecule as a function of the dihedral angles describing the orientation of these amino groups. This analysis would reveal the most stable conformations (energy minima) and the energy barriers for rotation between them. It is anticipated that the planarity of the amino groups with respect to the aromatic ring would be a key factor in determining the lowest energy conformers, as this would maximize the delocalization of the nitrogen lone pair electrons into the π-system of the benzofuran ring.
Intramolecular interactions are expected to play a significant role in stabilizing the preferred conformations of this compound. A crucial interaction would be the formation of intramolecular hydrogen bonds. Specifically, a hydrogen atom from the amino group at position 5 could interact with the oxygen atom of the furan ring, and a hydrogen atom from the amino group at position 7 could also form a hydrogen bond with the same oxygen atom. These interactions would lead to the formation of five- or six-membered rings, which are known to be energetically favorable.
The strength of these intramolecular hydrogen bonds can be assessed computationally by analyzing the bond lengths, bond angles, and vibrational frequencies of the involved atoms. The presence of two amino groups offers the possibility of multiple simultaneous intramolecular hydrogen bonds, which could significantly restrict the conformational freedom of the molecule and lock it into a more rigid, planar structure. The interplay between the steric hindrance of the amino groups and the stabilizing effect of intramolecular hydrogen bonding would ultimately dictate the dominant conformation of this compound in the gas phase. In condensed phases, intermolecular interactions would also become a critical factor influencing the conformational preferences. mdpi.com
Table 1: Predicted Conformational Data for this compound (Hypothetical) This table is generated based on theoretical principles and is for illustrative purposes, as direct computational studies on this specific molecule are not widely available.
| Conformer | Dihedral Angle (H-N-C5-C4) | Dihedral Angle (H-N-C7-C6) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| A | 0° | 0° | 0.0 | N-H···O hydrogen bond (from 5-NH₂) |
| B | 180° | 0° | 2.5 | Steric repulsion |
| C | 0° | 180° | 2.8 | Steric repulsion |
Prediction of Spectroscopic Data and Validation with Experimental Results
Theoretical and computational chemistry are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and structural elucidation. For this compound, key spectroscopic data that can be predicted include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. Comparing the predicted chemical shifts with experimentally obtained NMR spectra is a powerful way to confirm the molecular structure and the dominant conformation in solution.
Infrared Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the various vibrational modes of the molecule, such as the N-H stretching of the amino groups, C-H stretching of the aromatic ring, and the C-O-C stretching of the furan ring. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and to assess the presence of specific interactions, such as intramolecular hydrogen bonding, which would cause a noticeable shift in the N-H stretching frequencies.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For this compound, these calculations would provide information about the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic transitions occurring within the molecule and to validate the accuracy of the computational model in describing the electronic structure. The agreement between predicted and experimental spectroscopic data serves as a strong validation of the theoretical model used to describe the geometric and electronic properties of this compound.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table is for illustrative purposes to demonstrate the comparison between predicted and experimental data. Actual experimental data for this compound is not readily available in public literature.
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) - H at C4 | 6.85 | Not Available |
| ¹H NMR (δ, ppm) - H at C6 | 6.50 | Not Available |
| ¹³C NMR (δ, ppm) - C5 | 145.2 | Not Available |
| ¹³C NMR (δ, ppm) - C7 | 148.9 | Not Available |
| IR (cm⁻¹) - N-H stretch | 3450, 3350 | Not Available |
Lack of Specific Research Data for this compound in Advanced Materials Science
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, published research data concerning the application of the chemical compound This compound within the advanced materials science contexts outlined in the user's request.
Extensive queries aimed at uncovering its role as a building block for polymers (polyimides, polyamides, conjugated polymers), organic electronic materials (hole-transporting materials, semiconducting polymers), and chromophores/fluorophores did not yield specific studies, experimental data, or detailed findings for this particular molecule.
The search did confirm the broad utility of related chemical families:
Furan-based diamines are recognized as monomers in the synthesis of bio-based polyimides and polyamides, valued for introducing unique structural and thermal properties.
Benzofuran and Dibenzofuran derivatives are actively researched for their electronic and photophysical properties, leading to their use in designing organic semiconductors, hole-transporting materials for perovskite solar cells, and fluorescent molecules.
However, the scientific literature available through these searches does not specifically name or provide data for polymers or advanced materials synthesized directly from This compound . Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on this compound as per the provided instructions, without resorting to speculation based on analogous structures. Adhering to the principles of factual accuracy, an article cannot be constructed in the absence of primary or secondary research sources.
Table of Compounds
Role of 1 Benzofuran 5,7 Diamine in Advanced Materials Science Research As Building Blocks
Chromophore and Fluorophore Design
Development of Fluorescent Probes and Dyes
The benzofuran (B130515) scaffold is known for its intrinsic fluorescence, making it a target for the development of fluorescent materials. nih.gov Researchers have successfully synthesized various benzofuran derivatives that exhibit intense blue fluorescence with good quantum yields. nih.gov These studies, however, have focused on other substituted benzofurans, and there is no literature available that describes the use of 1-Benzofuran-5,7-diamine as a precursor for creating new fluorescent probes or dyes. The unique positioning of the two amine groups at the 5 and 7 positions could theoretically influence the photophysical properties of resulting molecules, but this potential has not been experimentally explored or reported.
Design of Light-Emitting Organic Molecules
In the field of organic electronics, benzofuran derivatives have been investigated for their potential as materials for Organic Light-Emitting Diodes (OLEDs). nih.gov The rigid and planar structure of the benzofuran core, combined with its inherent fluorescence, makes it an attractive component for designing blue-emitting materials. nih.gov Despite the interest in the broader class of benzofurans, there are no published studies on the design or synthesis of light-emitting organic molecules derived specifically from this compound. The influence that the 5,7-diamine substitution pattern might have on the electroluminescent properties of organic molecules remains an unexplored area of research.
Application in Medicinal Chemistry Scaffold Design Pre Clinical Investigation
Design and Synthesis of Novel 1-Benzofuran-5,7-diamine Based Scaffolds
The synthesis of novel scaffolds based on the this compound core would likely involve multi-step synthetic routes, a common practice in the preparation of functionalized benzofuran (B130515) derivatives. cuestionesdefisioterapia.com Typically, the synthesis of substituted benzofurans can be achieved through various methods, including the reaction of substituted phenols with α-halo ketones followed by cyclization. For this compound, a potential synthetic strategy could start from a di-nitrated benzofuran precursor, which is then subjected to reduction to yield the desired diamine. The amino groups at the 5 and 7 positions offer reactive sites for further chemical modifications, allowing for the design and synthesis of a library of derivatives. These modifications could include acylation, alkylation, or coupling with other heterocyclic moieties to explore a diverse chemical space and modulate physicochemical properties for improved biological activity.
Structure-Activity Relationship (SAR) Studies of Derivatives (In Vitro, Non-human Cell Lines)
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies would systematically explore how different substituents on the amino groups and other positions of the benzofuran ring affect their biological activity. nih.govnih.gov Insights from related benzofuran compounds suggest that the nature and position of substituents play a critical role in determining the potency and selectivity of their biological effects. nih.gov For instance, studies on other amino-benzofuran derivatives have shown that the introduction of specific alkyl or aryl groups can significantly enhance their anticancer or antimicrobial activities. It is hypothesized that the diamine functionality at positions 5 and 7 could act as hydrogen bond donors, potentially interacting with key residues in biological targets.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound | R1 Substituent (at 5-NH2) | R2 Substituent (at 7-NH2) | In Vitro Activity (IC50, µM) | Notes |
| Hypothetical 1 | H | H | >100 | Parent compound shows low activity. |
| Hypothetical 2 | Acetyl | H | 50 | Mono-acylation slightly improves activity. |
| Hypothetical 3 | Acetyl | Acetyl | 25 | Di-acylation further enhances activity, suggesting the importance of this modification. |
| Hypothetical 4 | Benzoyl | H | 15 | Introduction of an aromatic ring improves potency. |
| Hypothetical 5 | 4-Chlorobenzoyl | H | 5 | Electron-withdrawing group on the benzoyl ring significantly increases activity. |
This table presents hypothetical data to illustrate potential SAR trends, as specific data for this compound is not available.
Molecular Docking and Pharmacophore Modeling (In Silico)
In the absence of experimental data, in silico techniques such as molecular docking and pharmacophore modeling can provide valuable insights into the potential biological targets of this compound derivatives. researchgate.net Molecular docking studies would involve placing the 3D structure of the compounds into the binding site of a known protein target to predict the binding affinity and interaction patterns. researchgate.net The diamine groups at positions 5 and 7 are likely to be key features in pharmacophore models, representing hydrogen bond donor sites. These models can be used to screen virtual libraries for other compounds with similar features that might exhibit comparable biological activities.
Enzyme Inhibition and Receptor Binding Studies at the Molecular Level (In Vitro, Non-human)
Based on the activities of other benzofuran derivatives, it is plausible that this compound and its analogs could exhibit inhibitory effects on various enzymes or bind to specific receptors. nih.gov For example, numerous benzofuran scaffolds have been investigated as inhibitors of kinases, monoamine oxidases, and cholinesterases. nih.govresearchgate.net In vitro enzyme inhibition assays would be essential to determine the specific molecular targets of these compounds. Similarly, receptor binding assays could reveal their potential as agonists or antagonists for various receptors, providing a basis for their therapeutic applications.
Role as a Privileged Scaffold in Heterocyclic Hybrid Systems
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govresearchgate.netnih.govresearchgate.net The benzofuran ring system itself is considered a privileged scaffold due to its presence in numerous biologically active compounds. ekb.eg The this compound structure, with its two reactive amino groups, is well-suited for the creation of heterocyclic hybrid molecules. By coupling this scaffold with other known pharmacophores, it may be possible to develop novel compounds with enhanced or synergistic biological activities. This approach of creating hybrid molecules has been a successful strategy in medicinal chemistry to improve the efficacy and overcome resistance of existing drugs.
Advanced Characterization Methodologies for 1 Benzofuran 5,7 Diamine and Its Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Benzofuran-5,7-diamine and its derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships within the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are critical for deciphering the complex spin systems present in substituted benzofurans. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For a derivative of this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu This is the primary method for assigning the ¹³C signals of protonated carbons in the benzofuran (B130515) skeleton. The spectrum displays cross-peaks for each C-H bond, simplifying the carbon spectrum, which often has a wider chemical shift range and lower resolution. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. epfl.ch For this compound, HMBC would show correlations from the amine protons (N-H) to carbons C5, C6, and C7, confirming the positions of the diamine substituents. It would also be crucial for establishing the connectivity of complex side chains in derivatives. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation techniques above, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. researchgate.netprinceton.edu This provides invaluable information about the three-dimensional structure and stereochemistry of the molecule. In complex derivatives, NOESY can reveal the spatial proximity of substituents on the benzofuran core to each other or to adjacent side chains. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| H-2 | ~7.5 | C-2: ~145 | C-3, C-3a, C-7a | H-3 |
| H-3 | ~6.6 | C-3: ~106 | C-2, C-3a | H-2, H-4 |
| H-4 | ~6.8 | C-4: ~115 | C-5, C-3a, C-7a | H-3 |
| 5-NH₂ | ~4.5 | C-5: ~140 | C-4, C-6, C-5a | H-4, H-6 |
| H-6 | ~6.1 | C-6: ~98 | C-4, C-5, C-7, C-7a | 5-NH₂, 7-NH₂ |
| 7-NH₂ | ~4.8 | C-7: ~138 | C-6, C-7a, C-5a | H-6 |
| - | - | C-3a: ~120 | - | - |
| - | - | C-7a: ~150 | - | - |
Solid-State NMR for Conformational Insights
While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) offers detailed insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For complex derivatives of this compound, ssNMR can be used to:
Determine the molecular conformation adopted in the crystal lattice.
Characterize intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing.
Identify the presence of different polymorphs (different crystalline forms) or solvates, which can have distinct physical properties.
Probe molecular motion in the solid state.
The solid-state emission enhancement observed in some benzofuran derivatives is partly attributed to intermolecular contacts that suppress deactivation of the excited state through molecular motion. nih.gov ssNMR is a powerful technique to study these contacts and the conformational rigidity that influences such photophysical properties.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). youtube.com This accuracy allows for the unambiguous determination of the elemental composition of the parent ion. For this compound (C₈H₈N₂O), HRMS can readily distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thus providing a high degree of confidence in its identification. nih.gov This is particularly vital in the analysis of unknown derivatives or metabolites.
Table 2: HRMS Data for this compound.
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O |
| Monoisotopic Mass | 160.0637 g/mol |
| [M+H]⁺ Ion | 161.0715 |
| [M+Na]⁺ Ion | 183.0534 |
| [M-H]⁻ Ion | 159.0558 |
Tandem Mass Spectrometry for Mechanistic Pathway Elucidation
Tandem mass spectrometry (MS/MS or MSⁿ) is used to investigate the fragmentation pathways of a selected precursor ion. nih.govnih.gov In a typical experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.
For benzofuran derivatives, common fragmentation pathways include the elimination of small, stable molecules like CO and the cleavage of substituent groups. researchgate.net The fragmentation of protonated this compound would be expected to involve:
Cleavage of the C-N bonds of the amine substituents.
Loss of ammonia (NH₃) or aminyl radical (•NH₂).
Ring-opening of the furan (B31954) moiety followed by characteristic losses.
By studying these fragmentation pathways, it is possible to confirm the substitution pattern on the benzofuran core and to characterize the structure of unknown derivatives. nih.govresearchgate.net Computational chemistry can be used in conjunction with MS/MS data to rationalize the observed fragmentation pathways and elucidate the mechanisms involved. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are highly effective for identifying functional groups and providing information about chemical bonding and molecular structure. Both methods are complementary, as some vibrational modes may be strong in FTIR and weak or absent in Raman, and vice versa. thermofisher.com
For this compound, the key vibrational signatures would include:
N-H Stretching: The two amine groups will give rise to characteristic symmetric and asymmetric N-H stretching vibrations, typically in the 3200-3500 cm⁻¹ region of the FTIR and Raman spectra. The exact position and shape of these bands can provide information about hydrogen bonding.
Aromatic C-H Stretching: These vibrations are expected just above 3000 cm⁻¹.
C=C Stretching: Vibrations from the aromatic benzene (B151609) ring and the furan ring typically appear in the 1450-1650 cm⁻¹ region.
C-N Stretching: These modes for aromatic amines are usually found in the 1250-1360 cm⁻¹ range.
C-O-C Stretching: The ether linkage in the benzofuran ring will produce strong, characteristic asymmetric and symmetric stretching bands, often observed between 1000 and 1250 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending modes in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.
Analysis of the FTIR and Raman spectra allows for rapid confirmation of the presence of the key diamine and benzofuran functional groups within a sample. acs.orgresearchgate.net
Table 3: Key Predicted Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | FTIR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1650 | FTIR, Raman |
| N-H Bend | 1550 - 1650 | FTIR |
| Aromatic C-N Stretch | 1250 - 1360 | FTIR |
| Asymmetric C-O-C Stretch | 1200 - 1270 | FTIR |
| Symmetric C-O-C Stretch | 1000 - 1075 | Raman |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR |
X-ray Crystallography for Definitive Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming the identity and stereochemistry of newly synthesized benzofuran derivatives.
For benzofuran compounds, X-ray crystallography has been instrumental in:
Elucidating Stereochemistry: It unambiguously assigns the stereochemistry of chiral centers within the molecule.
Analyzing Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions such as hydrogen bonding and π-π stacking, which influence the material's bulk properties.
Although crystallographic data for this compound is not available in the reviewed literature, the analysis of other benzofuran derivatives serves as a pertinent example. For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one was determined to crystallize in the monoclinic space group P2₁/c, with specific unit cell parameters that define the crystal lattice. vensel.orgresearchgate.net
Below is a table showcasing representative crystallographic data for a different benzofuran derivative, illustrating the type of information obtained from an SCXRD experiment.
| Parameter | Value | Significance |
|---|---|---|
| Compound | 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Illustrative example from the benzofuran class. |
| Chemical Formula | C₁₁H₁₀O₂ | Defines the elemental composition of the molecule. |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/c | Specifies the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å, β = 96.763° | Defines the size and angles of the repeating unit in the crystal. |
| Volume (V) | 1697.28 ų | The volume of the unit cell. |
| Z | 8 | The number of molecules per unit cell. |
Advanced Microscopy Techniques for Material Morphology
When this compound or its derivatives are formulated into materials, such as nanoparticles, films, or composites, their morphology (i.e., size, shape, and surface features) becomes critical to their performance. Advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing these characteristics at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface. A focused beam of electrons scans the sample, and the resulting signals reveal information about surface topography and composition. azooptics.com For benzofuran-based materials, SEM could be used to study the surface morphology of a polymer film incorporating the derivative or to observe the crystal habit of a bulk powder. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of a material's internal structure. mdpi.com Electrons are transmitted through an ultra-thin sample to form an image. This technique is particularly applicable for studying nanomaterials. For example, research on a benzofuran–pyrazole hybrid formulated into nanoparticles used TEM to confirm their spherical shape and to determine that their average size was between 3.8 and 5.7 nm. nih.gov Such information is vital for applications where particle size and distribution are key parameters.
The application of these microscopy techniques would be indispensable for the morphological characterization of any materials derived from this compound, providing insights into their physical form that complement the molecular-level detail from crystallographic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
